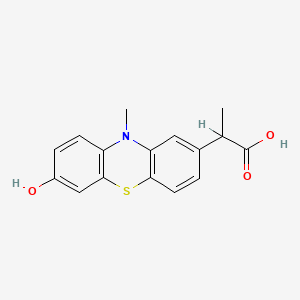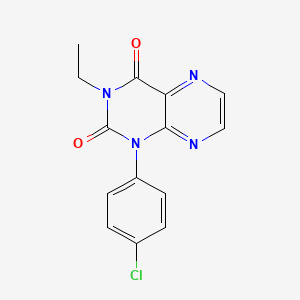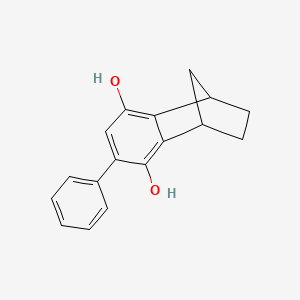
Benzene-1,3,5-tricarboxylic acid;pentahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene-1,3,5-tricarboxylic acid;pentahydrate, also known as trimesic acid, is an organic compound with the formula C₆H₃(CO₂H)₃. It is one of the three isomers of benzenetricarboxylic acid. This compound is a colorless solid and has some commercial value as a precursor to certain plasticizers . It crystallizes from water to form a hydrogen-bonded hydrated network with wide unidimensional empty channels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzene-1,3,5-tricarboxylic acid can be synthesized through various methods. One common method involves the oxidation of mesitylene (1,3,5-trimethylbenzene) using potassium permanganate (KMnO₄) in an alkaline medium . The reaction conditions typically include heating the mixture to around 100°C and maintaining it for several hours to ensure complete oxidation.
Industrial Production Methods
In industrial settings, benzene-1,3,5-tricarboxylic acid is produced by the catalytic oxidation of mesitylene using air or oxygen in the presence of a catalyst such as cobalt or manganese naphthenates . This method is preferred due to its efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene-1,3,5-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form benzene-1,3,5-tricarboxylate salts.
Reduction: It can be reduced to form benzene-1,3,5-tricarboxylic acid derivatives.
Substitution: It can undergo substitution reactions where the carboxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride (LiAlH₄) for reduction, and various halogenating agents for substitution reactions . The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include benzene-1,3,5-tricarboxylate salts, reduced derivatives such as benzene-1,3,5-tricarboxylic acid esters, and substituted derivatives with different functional groups .
Applications De Recherche Scientifique
Benzene-1,3,5-tricarboxylic acid has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of benzene-1,3,5-tricarboxylic acid involves its ability to form hydrogen-bonded networks and interact with various molecular targets. In biological systems, it can form complexes with proteins and other biomolecules, influencing their structure and function . The molecular pathways involved include hydrogen bonding and coordination with metal ions .
Comparaison Avec Des Composés Similaires
Benzene-1,3,5-tricarboxylic acid is unique due to its symmetrical structure and the presence of three carboxyl groups. Similar compounds include:
Trimellitic acid (1,2,4-benzenetricarboxylic acid): Differing in the positions of the carboxyl groups, it has distinct chemical properties and applications.
Hemimellitic acid (1,2,3-benzenetricarboxylic acid): Another isomer with different reactivity and uses.
Benzene-1,3,5-tricarboxylic acid stands out due to its ability to form stable hydrogen-bonded networks and its versatility in various chemical reactions .
Propriétés
Numéro CAS |
64080-70-2 |
|---|---|
Formule moléculaire |
C54H46O41 |
Poids moléculaire |
1350.9 g/mol |
Nom IUPAC |
benzene-1,3,5-tricarboxylic acid;pentahydrate |
InChI |
InChI=1S/6C9H6O6.5H2O/c6*10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;;;;;/h6*1-3H,(H,10,11)(H,12,13)(H,14,15);5*1H2 |
Clé InChI |
IKEBUCUDUOKATC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C(=O)O.C1=C(C=C(C=C1C(=O)O)C(=O)O)C(=O)O.C1=C(C=C(C=C1C(=O)O)C(=O)O)C(=O)O.C1=C(C=C(C=C1C(=O)O)C(=O)O)C(=O)O.C1=C(C=C(C=C1C(=O)O)C(=O)O)C(=O)O.C1=C(C=C(C=C1C(=O)O)C(=O)O)C(=O)O.O.O.O.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methanone](/img/structure/B14483493.png)

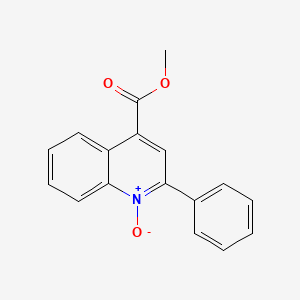

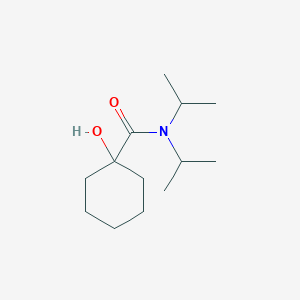
![9,10-Dioxabicyclo[3.3.2]decane](/img/structure/B14483534.png)
![Ethyl [(3-methylbut-1-en-2-yl)oxy]acetate](/img/structure/B14483540.png)
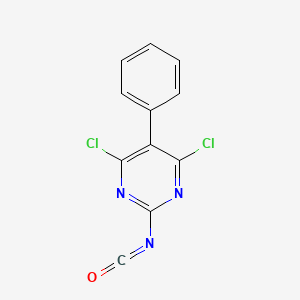
![3-[(1-Carboxypropyl)sulfanyl]naphthalene-2-carboxylic acid](/img/structure/B14483548.png)

